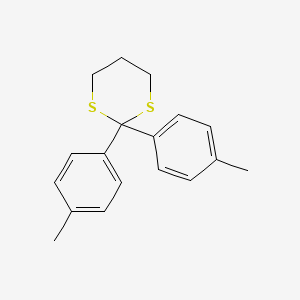
1,3-Dithiane, 2,2-bis(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiane, 2,2-bis(4-methylphenyl)-: is an organosulfur compound with the molecular formula C18H20S2 . It is a derivative of 1,3-dithiane, where two hydrogen atoms are replaced by 4-methylphenyl groups. This compound is known for its stability and unique chemical properties, making it a valuable reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithianes can be synthesized from carbonyl compounds using 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the dithiane ring .
Industrial Production Methods: Industrial production of 1,3-dithianes often involves the use of catalytic amounts of yttrium triflate or tungstophosphoric acid to achieve high yields and selectivity. These catalysts facilitate the thioacetalization of aldehydes and ketones under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiane, 2,2-bis(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or osmium tetroxide.
Reduction: Using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organolithium reagents in dry tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Chemistry: 1,3-Dithiane, 2,2-bis(4-methylphenyl)- is widely used as a protecting group for carbonyl compounds in organic synthesis. It is also employed in the formation of carbon-carbon bonds through umpolung reactions .
Biology and Medicine: In biological research, 1,3-dithianes are used as intermediates in the synthesis of bioactive molecules.
Industry: In the industrial sector, 1,3-dithianes are used in the production of fine chemicals and pharmaceuticals. Their stability and reactivity make them valuable in various chemical processes .
Mechanism of Action
The mechanism of action of 1,3-Dithiane, 2,2-bis(4-methylphenyl)- involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfur atoms in the dithiane ring can coordinate with metal catalysts, facilitating various transformations. The compound’s reactivity is influenced by the electronic effects of the 4-methylphenyl groups, which can stabilize reaction intermediates .
Comparison with Similar Compounds
1,2-Dithiane: A structural isomer with different reactivity.
1,4-Dithiane: Another isomer with distinct chemical properties.
2,2-Bis(4-methylphenyl)-1,3-dithiolane: A related compound with a similar structure but different reactivity.
Uniqueness: 1,3-Dithiane, 2,2-bis(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl groups, which enhance its stability and reactivity compared to other dithiane derivatives. This makes it particularly useful in synthetic applications where selective transformations are required .
Properties
CAS No. |
94996-75-5 |
|---|---|
Molecular Formula |
C18H20S2 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
2,2-bis(4-methylphenyl)-1,3-dithiane |
InChI |
InChI=1S/C18H20S2/c1-14-4-8-16(9-5-14)18(19-12-3-13-20-18)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
HXQGJLZXQGNWMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(SCCCS2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















